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Efficacy Data and Clinical Comparison

The approval and efficacy profile of elacestrant are primarily based on the phase IIl EMERALD trial [1]

[2]. The table below summarizes the key efficacy outcomes from this study.

Population | Metric Elacestrant

Standard of
Care (SOC) ET

Hazard
Ratio (HR)

P-value

ESR1-mutant subgroup
(Primary Endpoint) [1] [2]

Median Progression-Free 3.8 months [2]
Survival (PFS)

All Patients (ITT Population)
[1112]

Median Progression-Free Not specified
Survival (PFS) in detall

1.9 months [2]

Not specified in
detalil

0.55 (95% 0.0005
Cl: 0.39,
0.77)

0.70 (95% 0.002
Cl: 0.55,
0.88)
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. . Standard of Hazard
Population | Metric Elacestrant . P-value
Care (SOC) ET Ratio (HR)

Patients with Prior
ET+CDK4/6i 212 months
(ESR1-mutant) [3]

Median Progression-Free 8.6 months 1.9 months 0.41 (95% Not adjusted for
Survival (PFS) Cl: 0.26, multiple testing
0.63)

Key Context:

e Standard of Care (SOC): In the EMERALD trial, the comparator was the investigator's choice of
endocrine monotherapy, which included fulvestrant or an aromatase inhibitor (anastrozole,
letrozole, or exemestane) [1] [2].

¢ Patient Population: The trial enrolled postmenopausal women and adult men with ER+/HER2-
advanced or metastatic breast cancer who had disease progression after 1 or 2 prior lines of
endocrine therapy, including mandatory pretreatment with a CDK4/6 inhibitor [1] [2].

e FDA Approval: The U.S. FDA approved elacestrant specifically for patients with ESR1-mutated
tumors, as the PFS benefit was most pronounced in this subgroup. The benefit-risk assessment was
not considered favorable for patients without the mutation [2].

Subgroup analyses from EMERALD further highlight that the efficacy of elacestrant is enhanced in patients
who had a longer duration of prior treatment with a CDK4/6 inhibitor and endocrine therapy (ET+CDK4/6i),
suggesting these tumors remain endocrine-sensitive [3]. The PFS benefit for elacestrant was consistent
across various clinical scenarios in this subgroup, including presence of bone or visceral metastases, and

coexisting mutations in PIK3CA or TP53 [3].

Experimental Protocols and Trial Design

For researchers, the methodology of the pivotal EMERALD trial is critical for understanding the data.

EMERALD Trial Design (NCT03778931) [1] [2]:

e Study Type: International, multicenter, randomized, open-label, active-controlled, phase Il clinical
trial.
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e Randomization & Stratification: Patients were randomized 1:1 to elacestrant (345 mg orally once
daily) or SOC ET. Randomization was stratified by:
o ESR1 mutation status (detected vs. not detected).
o Prior fulvestrant treatment (yes vs. no).
o Presence of visceral metastases (yes vs. no).
o Key Eligibility Criteria:
o ER+/HER2- advanced or metastatic breast cancer.
o 1-2 prior lines of endocrine therapy (required to include a CDK4/6 inhibitor).
o <1 prior line of chemotherapy for advanced disease.
¢ Primary Endpoint: Progression-Free Survival (PFS) assessed by Blinded Independent Central
Review (BICR) according to RECIST v1.1.
e Key Secondary Endpoint: Overall Survival (OS).
e ESR1 Mutation Testing: ESR1 mutational status (any missense mutation in codons 310-547) was
determined centrally in cell-free DNA using the Guardant360 CDx assay [1] [2].

Mechanism of Action and Signaling Pathways

Elacestrant is a novel, oral selective estrogen receptor degrader (SERD). It exerts its therapeutic effect by
binding to the estrogen receptor (ERa) and degrading it via the proteasomal pathway, thereby inhibiting
estrogen-dependent gene transcription and tumor growth [2]. This mechanism is particularly effective against
tumors harboring ESR1 mutations, which are acquired mutations that lead to ligand-independent,
constitutive activation of the ER pathway and are a common cause of resistance to aromatase inhibitors [4]

[2].

The following diagram illustrates the signaling pathway and mechanism of elacestrant.
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Future Research Directions

The clinical development of elacestrant is ongoing, with research focusing on overcoming resistance and

moving into earlier treatment lines [5] [6].

e Combination Therapies: Early-phase trials like ELEVATE are investigating elacestrant in
combination with other targeted agents, such as ribociclib (CDK4/6 inhibitor) or everolimus (mMTOR
inhibitor), to overcome complex resistance mechanisms [5].

o Earlier Lines of Treatment: The SERENA-6 phase lll trial is evaluating a strategy of switching to
camizestrant (another oral SERD) plus a CDK4/6 inhibitor upon early detection of ESR1 mutations in
circulating tumor DNA, rather than waiting for radiographic progression [5].

¢ Adjuvant Setting: The phase 3 ELEGANT trial is ongoing, assessing adjuvant elacestrant in high-
risk, early-stage breast cancer to prevent recurrence [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s007327?utm_src=pdf-body-img
https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://clinicaloptions.com/program/top-abstracts-from-the-2025-oncology-meeting-in-chicago/42728
https://www.targetedonc.com/view/ongoing-study-of-adjuvant-elacestrant-phase-3-elegant
https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://clinicaloptions.com/program/top-abstracts-from-the-2025-oncology-meeting-in-chicago/42728
https://clinicaloptions.com/program/top-abstracts-from-the-2025-oncology-meeting-in-chicago/42728
https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://www.targetedonc.com/view/ongoing-study-of-adjuvant-elacestrant-phase-3-elegant
https://www.smolecule.com/products/s007327?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s007327?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

References

1. Elacestrant (oral selective estrogen receptor degrader) Versus ... [pmc.ncbi.nim.nih.gov]
2. Elacestrant for Estrogen Receptor—Positive, Human Epidermal ... [pmc.ncbi.nlm.nih.gov]
3. Elacestrant in ER+, HER2- Metastatic Breast Cancer with ... [pmc.ncbi.nlm.nih.gov]

4. Novel Treatment Strategies for Hormone Receptor (HR) [mdpi.com]

5. CCO Independent Conference Highlights From the 2025 ... [clinicaloptions.com]

6. Ongoing Study of Adjuvant Elacestrant: Phase 3 ELEGANT [targetedonc.com]

To cite this document: Smolecule. [Elacestrant standard endocrine therapy progression-free survival].
Smolecule, [2026]. [Online PDF]. Available at:
[https:/www.smolecule.com/products/b007327#elacestrant-standard-endocrine-therapy-progression-

free-survival]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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